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Compound of Interest

Compound Name: TM2-115

Cat. No.: B11929447 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed methodologies for quantifying the levels of histone H3

lysine 4 trimethylation (H3K4me3) following treatment with the histone methyltransferase

inhibitor, TM2-115. The protocols are intended for researchers in drug development and related

fields investigating the epigenetic effects of small molecule inhibitors.

Introduction
TM2-115, a derivative of the histone methyltransferase inhibitor BIX-01294, has been identified

as a potent compound that reduces H3K4me3 levels.[1][2][3] This modification is a key

epigenetic mark associated with active gene promoters. The ability to accurately measure

changes in H3K4me3 levels is crucial for understanding the mechanism of action of TM2-115
and its potential as a therapeutic agent. This document outlines key experimental techniques,

presents available data on the effects of TM2-115, and provides detailed protocols for Western

Blotting, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), and Cleavage

Under Targets and Release Using Nuclease (CUT&RUN).

Data Presentation
Treatment of Plasmodium falciparum parasites with TM2-115 has been shown to cause a

significant, concentration-dependent, and time-dependent reduction in H3K4me3 levels.[1][3]
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The following table summarizes the observed effects based on densitometry analysis from

Western blots.

Treatment
Concentration
(µM)

Exposure Time
(hours)

Observed
Effect on
H3K4me3
Levels

Reference

TM2-115 1 12

Significant

reduction, similar

to BIX-01294

treated parasites

[1]

BIX-01294 Various 6
Noticeable

decrease
[1]

BIX-01294 Various 12
More evident

decrease
[1]

TM2-119

(inactive analog)
1 12

No reduction

observed
[1]

DMSO (vehicle

control)
- -

No reduction

observed
[1]

Mandatory Visualizations
Signaling Pathway Diagram
The primary mechanism of action for TM2-115 is the inhibition of histone methyltransferases

(HMTs) that are responsible for the trimethylation of Histone H3 at lysine 4. This direct inhibition

leads to a global reduction in H3K4me3 levels, subsequently affecting gene expression.
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Caption: Mechanism of TM2-115 action on H3K4me3 levels.

Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing changes in H3K4me3 levels

after treating cells with TM2-115.
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Experimental Procedure

1. Cell Culture
(e.g., P. falciparum)

2. TM2-115 Treatment
(and controls)

3. Cell Harvesting

4a. Histone Extraction 4b. Chromatin Preparation

5a. Western Blot 5b. ChIP-seq or CUT&RUN

6. Data Analysis

Click to download full resolution via product page

Caption: Workflow for H3K4me3 analysis after TM2-115 treatment.

Experimental Protocols
Western Blotting for Global H3K4me3 Level Assessment
Western blotting is a straightforward method to assess global changes in H3K4me3 levels.

Materials:
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Cells treated with TM2-115 and appropriate controls (e.g., vehicle-treated, untreated).

Lysis buffer (RIPA or similar).

Protease and phosphatase inhibitors.

BCA or Bradford protein assay kit.

SDS-PAGE gels (15% or 4-20% gradient).

PVDF or nitrocellulose membranes.

Transfer buffer.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control).

HRP-conjugated secondary antibody.

Chemiluminescent substrate (ECL).

Imaging system.

Protocol:

Histone Extraction:

Harvest cells and wash with PBS.

Lyse cells in lysis buffer containing inhibitors on ice.

Sonicate or use nuclease treatment to shear DNA and reduce viscosity.

Alternatively, perform acid extraction for histone enrichment.[4]

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE:
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Load equal amounts of protein (10-20 µg) per lane on an SDS-PAGE gel.[5]

Run the gel to separate proteins by size.

Protein Transfer:

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][6]

Confirm transfer efficiency using Ponceau S staining.[5]

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.[5][6]

Primary Antibody Incubation:

Incubate the membrane with primary anti-H3K4me3 antibody (diluted in blocking buffer)

overnight at 4°C with gentle agitation.

For the loading control, a separate membrane can be incubated with anti-total Histone H3

antibody.

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g.,

TBST).[5]

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody for 1 hour at room temperature.[5]

Washing: Repeat the washing step.

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging

system.[5]

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).

Normalize the H3K4me3 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP-seq) for Genome-
wide H3K4me3 Profiling
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ChIP-seq allows for the genome-wide mapping of H3K4me3 and can reveal specific gene

promoters affected by TM2-115 treatment.

Materials:

TM2-115 treated and control cells.

Formaldehyde (for cross-linking).

Glycine (to quench cross-linking).

ChIP lysis buffer.

Sonicator or micrococcal nuclease (MNase).

Anti-H3K4me3 antibody and control IgG.

Protein A/G magnetic beads.

ChIP wash buffers (low salt, high salt, LiCl).

Elution buffer.

Proteinase K and RNase A.

DNA purification kit.

Reagents for library preparation and next-generation sequencing.

Protocol:

Cross-linking:

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link

proteins to DNA.

Quench the reaction with glycine.

Cell Lysis: Lyse the cells to release the nuclei.
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Chromatin Fragmentation:

Resuspend the nuclear pellet in a suitable buffer.

Fragment the chromatin to an average size of 200-500 bp using sonication or MNase

digestion.[7]

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G beads.

Incubate the chromatin overnight at 4°C with the anti-H3K4me3 antibody or control IgG.[7]

Add Protein A/G beads to capture the antibody-chromatin complexes.

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specifically bound chromatin.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads.

Reverse the cross-links by incubating at 65°C overnight with NaCl.

DNA Purification:

Treat with RNase A and Proteinase K to remove RNA and protein.[8]

Purify the DNA using a spin column or phenol-chloroform extraction.

Library Preparation and Sequencing:

Prepare a sequencing library from the purified DNA.

Perform next-generation sequencing.

Data Analysis:

Align the sequencing reads to a reference genome.
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Perform peak calling to identify regions enriched for H3K4me3.

Compare the H3K4me3 profiles between TM2-115 treated and control samples.

CUT&RUN for Low-Input H3K4me3 Profiling
CUT&RUN is an alternative to ChIP-seq that requires fewer cells and generally yields data with

a higher signal-to-noise ratio.[9][10]

Materials:

TM2-115 treated and control cells/nuclei.

Concanavalin A beads.

Binding buffer.

Antibody buffer.

Anti-H3K4me3 antibody and control IgG.

pA-MNase fusion protein.

Calcium chloride.

Stop buffer (containing EGTA and EDTA).

DNA purification kit.

Protocol:

Cell Permeabilization and Binding to Beads:

Permeabilize fresh or lightly fixed cells.[9]

Bind the cells or isolated nuclei to activated Concanavalin A beads.

Antibody Incubation:
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Incubate the cell-bead complexes with the anti-H3K4me3 antibody overnight at 4°C.[9]

pA-MNase Binding:

Wash the beads and incubate with pA-MNase, which will bind to the antibody.

Targeted Cleavage:

Wash away unbound pA-MNase.

Cool the samples to 0°C and activate the MNase with calcium chloride to cleave the DNA

surrounding the antibody-bound histones.

Fragment Release:

Stop the reaction with a chelating agent (EGTA/EDTA).

Incubate at a higher temperature (e.g., 37°C) to release the cleaved antibody-chromatin

complexes into the supernatant.

DNA Purification: Purify the DNA from the supernatant.

Library Preparation and Sequencing:

Prepare a sequencing library from the purified DNA.

Perform next-generation sequencing.

Data Analysis: Analyze the data similarly to ChIP-seq, aligning reads and identifying regions

of enrichment.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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